1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrimidinyl group, and a piperidine ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Pyrimidinyl Group: This step involves the reaction of the intermediate with 2-methylpyrimidin-4-ol under suitable conditions.
Incorporation of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
- 1-(4-Bromophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
- 1-(4-Methylphenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
Uniqueness
1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, potentially leading to unique properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-14-23-9-6-19(24-14)29-18-7-10-25(11-8-18)21(28)15-12-20(27)26(13-15)17-4-2-16(22)3-5-17/h2-6,9,15,18H,7-8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOHMSPSTYUKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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